molecular formula C26H23F9O3S2 B3188932 Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate CAS No. 258872-05-8

Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate

Cat. No.: B3188932
CAS No.: 258872-05-8
M. Wt: 618.6 g/mol
InChI Key: GXZZZWUTJCPYHC-UHFFFAOYSA-M
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Description

Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is a triarylsulfonium salt widely used as a photoacid generator (PAG) in photoresist formulations for semiconductor manufacturing. The compound consists of a sulfonium cation (with diphenyl and 4-tertbutylphenyl substituents) paired with a nonafluorobutanesulfonate (nonaflate) anion. Its structure imparts high thermal stability, tunable solubility in organic solvents, and efficient acid release upon UV exposure. The tert-butyl group enhances steric bulk and solubility, while the nonaflate anion contributes to moderate acidity and low moisture sensitivity compared to smaller fluorinated anions like triflate .

Properties

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZZZWUTJCPYHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F9O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Photolithography

Photolithography is a critical process in semiconductor manufacturing, where light is used to transfer patterns onto a substrate. DPTBS serves as a photoacid generator, which produces strong acids upon exposure to ultraviolet (UV) light. This property is essential for the development of photoresists used in creating intricate microelectronic circuits.

Role as a Photoacid Generator

  • Mechanism : When exposed to UV light, DPTBS decomposes to release acids that catalyze the cross-linking of polymers in photoresist materials. This process enhances the resolution and fidelity of the patterns formed on silicon wafers.
  • Performance : Studies have shown that DPTBS exhibits superior performance compared to traditional PAGs, leading to finer feature sizes and improved process margins in photolithographic applications .

Case Studies and Research Findings

Several studies have documented the effectiveness of DPTBS in various applications:

Enhanced Resolution in Photoresists

Research indicates that incorporating DPTBS into photoresist formulations significantly improves resolution. For example, a study demonstrated that resist films containing DPTBS achieved feature sizes below 30 nm, which is critical for advanced semiconductor devices .

Compatibility with Immersion Lithography

DPTBS has been evaluated for its compatibility with immersion lithography techniques, where water is used as an immersion medium to improve resolution. The compound's stability and acid generation capabilities make it an attractive option for next-generation lithographic processes .

Comparative Analysis of Photoacid Generators

The following table compares DPTBS with other commonly used photoacid generators:

PropertyDPTBSTriphenylsulfonium SaltBis(4-t-butylphenyl)iodonium Salt
Acid Generation EfficiencyHighModerateHigh
Thermal StabilityExcellentGoodModerate
Feature Size Resolution<30 nm>50 nm<40 nm
ApplicationAdvanced lithographyGeneral lithographyStandard photolithography

Future Directions and Research Opportunities

The ongoing research on DPTBS focuses on optimizing its performance in various applications, including:

  • Development of New Formulations : Investigating combinations with other polymers to enhance sensitivity and resolution.
  • Environmental Impact Studies : Assessing the environmental implications of using fluorinated compounds in industrial applications.
  • Expanding Applications : Exploring potential uses in other fields such as nanotechnology and organic electronics.

Mechanism of Action

The mechanism of action of diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate involves its ability to act as a sulfonium ion, which can participate in various chemical reactions. The sulfonium ion can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Research Findings

  • Thermal Stability: The tert-butyl group and nonaflate anion synergistically enhance thermal stability (>250°C), critical for high-temperature lithography processes.
  • Solubility : Superior solubility in fluorinated solvents compared to hexafluorophosphate or triflate analogs .
  • Acid Strength: Nonaflate’s weaker acidity (-1.2 pKa) allows controlled acid release, reducing substrate damage in delicate patterning applications.

Biological Activity

Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate (commonly referred to as diphenyl sulfonium salt) is a sulfonium salt that has garnered attention in various fields, particularly in organic synthesis and materials science. Its unique properties stem from the presence of both a sulfonium group and a perfluorinated component, which can influence its biological activity. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22_{22}H24_{24}F9_9O3_3S
  • Molecular Weight : Approximately 500 g/mol
  • Appearance : White crystalline solid

The compound exhibits solubility in various organic solvents, which is crucial for its application in biological systems.

Biological Activity Overview

The biological activity of diphenyl sulfonium salts primarily relates to their role as electrophiles in chemical reactions, particularly in polymerization processes. However, their interaction with biological systems has been explored in several studies:

  • Cytotoxicity : Research indicates that sulfonium salts can exhibit cytotoxic effects on certain cell lines. A study demonstrated that diphenyl sulfonium salts could induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Antimicrobial Activity : Some sulfonium compounds have shown potential antimicrobial properties. For instance, derivatives of diphenyl sulfonium salts were tested against various bacterial strains and exhibited significant inhibitory effects .
  • Photochemical Properties : The compound's ability to undergo photochemical reactions makes it a candidate for applications in photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species (ROS) that can damage cellular components .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at the University of Louisville investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results showed:

  • Cell Viability : A dose-dependent reduction in cell viability was observed, with IC50 values ranging from 10 to 50 µM.
  • Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspase-3 .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, diphenyl sulfonium salts were tested against Staphylococcus aureus and Escherichia coli. The findings included:

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Mechanism : The antimicrobial action was attributed to membrane disruption and subsequent leakage of intracellular contents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus
PhotodynamicGenerates ROS upon light activation

Table 2: Case Study Results

Cell LineIC50 (µM)MechanismReference
Breast Cancer Cells10 - 50Mitochondrial apoptosis
Staphylococcus aureus32Membrane disruption

Q & A

Q. What are the established synthetic methodologies for preparing diphenyl 4-tert-butylphenylsulfonium nonafluorobutanesulfonate?

  • Methodological Answer : The synthesis of sulfonium salts with nonafluorobutanesulfonate counterions typically involves reacting a sulfonyl fluoride precursor with a suitable aryl thioether or sulfide. For example, aryl nonafluorobutanesulfonates are synthesized by treating phenols with perfluoro-1-butanesulfonyl fluoride in anhydrous dichloromethane using triethylamine as a base (reaction time: 2–3 hours at room temperature) . For sulfonium salts, a two-step approach may be required: (1) synthesis of the sulfonium cation via alkylation or arylation of a sulfide, followed by (2) anion exchange with nonafluorobutanesulfonic acid. Key parameters include stoichiometric control of the base and rigorous exclusion of moisture.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the sulfonium cation and nonafluorobutanesulfonate anion. For example, 19F^{19}\text{F} NMR peaks for nonafluorobutanesulfonate appear as distinct multiplets between -80 to -85 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) to assess purity, as described in pharmacopeial methods .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect the nonafluorobutanesulfonate anion (e.g., m/z 299 for [CF3(CF2)3SO3][CF_3(CF_2)_3SO_3]^-) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or decomposition. Avoid exposure to moisture, as sulfonium salts are prone to hydrolysis in aqueous environments. Stability studies should include periodic NMR and HPLC checks to monitor degradation .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • In case of exposure, rinse immediately with water and consult safety data sheets (SDS) for emergency protocols (e.g., Toronto Research Chemicals’ guidelines for sulfonium salts) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in photopolymerization?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing recombination reactions of radical intermediates. To evaluate this:
  • Design kinetic studies using real-time Fourier-transform infrared spectroscopy (RT-FTIR) to monitor photoinitiation efficiency under UV light.
  • Compare polymerization rates with analogs lacking the tert-butyl group (e.g., diphenyl(4-fluorophenyl)sulfonium triflate ).
  • Optimize initiator concentration (typically 1–3 wt%) in epoxy or acrylate resins to balance reactivity and side reactions .

Q. What analytical strategies resolve contradictions in reported thermal stability data?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures. Discrepancies may arise from moisture content or impurities.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition peaks. For example, sulfonium salts with nonafluorobutanesulfonate may decompose at 150–200°C, depending on cation structure .
  • Cross-validate with controlled humidity studies to isolate moisture-induced degradation effects.

Q. How do solvent polarity and counterion mobility affect its performance in catalytic C–P bond formation?

  • Methodological Answer :
  • Screen solvents (e.g., DMSO, THF, dichloromethane) in palladium-catalyzed reactions. Polar aprotic solvents enhance counterion dissociation, improving catalytic activity.
  • Compare reaction yields using nonafluorobutanesulfonate vs. triflate counterions (e.g., diphenyl(4-fluorophenyl)sulfonium triflate ).
  • Monitor reaction kinetics via 31P^{31}\text{P} NMR to quantify intermediate formation rates .

Q. What experimental designs mitigate challenges in isolating high-purity sulfonium salts?

  • Methodological Answer :
  • Purification : Use flash chromatography with gradients of hexane/ethyl acetate (for nonpolar impurities) or reverse-phase HPLC for polar byproducts.
  • Anion Exchange : Employ ion-exchange resins (e.g., Amberlite IRA-400) to replace residual halides with nonafluorobutanesulfonate.
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/diethyl ether) to enhance crystal lattice stability .

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts?

  • Methodological Answer :
  • Standardize NMR acquisition parameters (e.g., 400 MHz, CDCl3_3 solvent, 298 K).
  • Compare with literature data for structurally related compounds (e.g., biphenyl-4-yl nonafluorobutanesulfonate: δ\delta 7.36–7.65 ppm for aromatic protons ).
  • Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in complex spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
Reactant of Route 2
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate

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